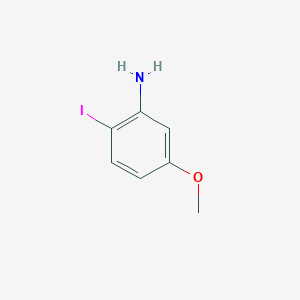

2-Iodo-5-methoxyaniline

Description

The exact mass of the compound 2-Iodo-5-methoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Iodo-5-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-5-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDBBGSUZRDOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456690 | |

| Record name | 2-Iodo-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153898-63-6 | |

| Record name | 2-Iodo-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-5-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Iodo-5-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-iodo-5-methoxyaniline, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details a practical synthetic route, thorough characterization data, and the necessary experimental protocols.

Introduction

2-Iodo-5-methoxyaniline is an aromatic amine containing both iodo and methoxy functionalities.[1] Its chemical structure, presented below, makes it a versatile precursor for a variety of chemical transformations, including cross-coupling reactions where the iodine atom can be readily substituted. The presence of the amino and methoxy groups also allows for further derivatization, making it a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Chemical Structure:

Figure 1: Chemical structure of 2-Iodo-5-methoxyaniline.

Synthesis of 2-Iodo-5-methoxyaniline

A practical and efficient method for the synthesis of 2-iodo-5-methoxyaniline is the transition-metal-free and base-free decarboxylative iodination of 2-amino-5-methoxybenzoic acid.[2] This method offers a direct route to the desired product from a readily available starting material.

Synthesis Pathway

The synthesis proceeds via the decarboxylative iodination of 2-amino-5-methoxybenzoic acid in the presence of iodine.

References

A Technical Guide to the Physicochemical Properties of 2-Iodo-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-methoxyaniline, with CAS Number 153898-63-6, is an organic compound characterized by an aniline structure substituted with an iodine atom at the 2-position and a methoxy group at the 5-position.[1] This molecule serves as a pivotal building block in advanced organic synthesis. The presence and positioning of its functional groups—the amino, iodo, and methoxy groups—impart a unique reactivity profile, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The iodine atom, in particular, enhances its reactivity in various cross-coupling reactions, which are fundamental in constructing complex molecular scaffolds.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and its applications in chemical research.

Core Physicochemical Properties

The key physicochemical data for 2-Iodo-5-methoxyaniline are summarized below. These parameters are crucial for its handling, reaction optimization, and application in further synthetic endeavors.

| Property | Value | Source(s) |

| IUPAC Name | 2-iodo-5-methoxyaniline | [3][4][5] |

| CAS Number | 153898-63-6 | [3][4][6][7][8] |

| Molecular Formula | C₇H₈INO | [1][6][7] |

| Molecular Weight | 249.05 g/mol | [3][4][7][8] |

| Monoisotopic Mass | 248.96506 Da | [3][9] |

| Physical Form | Yellow solid; pale yellow to brown color.[1][10] Some sources report it as a liquid.[4] | [1][4][10] |

| Melting Point | 40 °C | [10] |

| Boiling Point | 298.423 °C at 760 mmHg | [6] |

| Flash Point | 134.282 °C | [6] |

| Predicted XLogP | 1.9 | [3][9] |

| Topological Polar Surface Area | 35.3 Ų | [3] |

| Storage Conditions | Store in a freezer (-20°C), under an inert atmosphere, and keep in a dark place.[4][7] | [4][7] |

Spectral Data

Spectral analysis is essential for the structural confirmation of 2-Iodo-5-methoxyaniline.

| Data Type | Details | Source |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.48 (d, J = 8.8 Hz, 1H), 6.42 (dd, J₁ = 8.8 Hz, J₂ = 2.8 Hz, 1H), 6.32 (d, J = 2.8 Hz, 1H), 4.07 (s, 2H, NH₂), 3.74 (s, 3H, OCH₃). | [10] |

| ¹³C NMR | (100 MHz, CDCl₃): δ 161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4. | [10] |

| HRMS | (ESI): Calculated for [C₇H₈INO+H⁺]: 249.9729, Found: 249.9720. | [10] |

Experimental Protocols

Synthesis via Decarboxylative Iodination

A practical, transition-metal-free synthesis of 2-Iodo-5-methoxyaniline has been reported. The following protocol is adapted from a study by Ronga et al.[10]

Objective: To synthesize 2-Iodo-5-methoxyaniline from 2-amino-5-methoxybenzoic acid.

Materials:

-

2-amino-5-methoxybenzoic acid

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Acetonitrile (CH₃CN)

-

Oxygen (O₂)

-

High-pressure stainless-steel reactor

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

-

Reaction Setup: To a 50 mL glass liner within an autoclave, add 2-amino-5-methoxybenzoic acid, I₂ (0.5 equiv), and KI (0.6 equiv).

-

Solvent Addition: Add 10 mL of CH₃CN to the mixture.

-

Pressurization: Purge the autoclave with three cycles of pressurization and venting with O₂ before pressurizing the vessel with O₂ to 10 bar.

-

Reaction: Stir the reaction mixture in a heating mantle at 160 °C for 2 hours.

-

Cooling and Workup: After the reaction is complete, cool the reactor using a water bath. The resulting product mixture is then concentrated under vacuum.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a mixture of ethyl acetate and petroleum ether (1:10 v/v) to isolate 2-Iodo-5-methoxyaniline.[10]

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) as detailed in the spectral data table above.[10]

Visualizations

Logical Workflow: Synthesis and Characterization

The following diagram illustrates the workflow for the synthesis and subsequent characterization of 2-Iodo-5-methoxyaniline.

Caption: Workflow for the synthesis and analysis of 2-Iodo-5-methoxyaniline.

Structure-Property Relationships

This diagram outlines the relationship between the key functional groups of 2-Iodo-5-methoxyaniline and its resulting chemical properties and applications.

Caption: Influence of functional groups on the properties of 2-Iodo-5-methoxyaniline.

Applications in Research and Development

2-Iodo-5-methoxyaniline is a key intermediate in the synthesis of more complex molecules. Its utility stems from the distinct reactivity of its functional groups:

-

Cross-Coupling Reactions: The aryl iodide group is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Ullmann couplings.[2] This allows for the formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry for building biaryl systems and other complex scaffolds.[2]

-

Pharmaceutical Synthesis: As a versatile building block, it is instrumental in drug discovery and development.[2] The aniline and methoxy groups can be further modified, while the iodo- group provides a reactive handle for constructing the core of potential therapeutic agents. Its derivatives are explored in the creation of novel compounds for various medicinal applications.[1][2]

Safety and Handling

2-Iodo-5-methoxyaniline is associated with several hazard classifications. Users should consult the full Safety Data Sheet (SDS) before handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Handling Recommendations: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dark, and dry place under an inert atmosphere as specified.[7]

References

- 1. CAS 153898-63-6: 2-Iodo-5-methoxyaniline | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Iodo-5-methoxyaniline | C7H8INO | CID 11139508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Iodo-5-methoxyaniline | 153898-63-6 [sigmaaldrich.com]

- 5. pschemicals.com [pschemicals.com]

- 6. guidechem.com [guidechem.com]

- 7. 153898-63-6|2-Iodo-5-methoxyaniline|BLD Pharm [bldpharm.com]

- 8. scbt.com [scbt.com]

- 9. PubChemLite - 2-iodo-5-methoxyaniline (C7H8INO) [pubchemlite.lcsb.uni.lu]

- 10. rsc.org [rsc.org]

- 11. Page loading... [wap.guidechem.com]

Spectroscopic Analysis of 2-Iodo-5-methoxyaniline: A Technical Guide

This technical guide provides an in-depth analysis of 2-Iodo-5-methoxyaniline using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction

2-Iodo-5-methoxyaniline is an organic compound with the molecular formula C₇H₈INO.[1][2] Its structure consists of an aniline ring substituted with an iodine atom and a methoxy group. Spectroscopic analysis is crucial for confirming the identity and purity of this compound, which can be a key intermediate in the synthesis of various pharmaceutical agents. This guide details the expected spectroscopic data and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the structural elucidation of 2-Iodo-5-methoxyaniline.

The ¹H NMR spectrum of 2-Iodo-5-methoxyaniline, recorded in deuterated chloroform (CDCl₃) at 400 MHz, exhibits distinct signals for the aromatic protons, the amine protons, and the methoxy protons.[3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.48 | Doublet (d) | 8.8 | 1H | Ar-H |

| 6.42 | Doublet of Doublets (dd) | J₁ = 8.8, J₂ = 2.8 | 1H | Ar-H |

| 6.32 | Doublet (d) | 2.8 | 1H | Ar-H |

| 4.07 | Singlet (s) | - | 2H | -NH₂ |

| 3.74 | Singlet (s) | - | 3H | -OCH₃ |

Table 1: ¹H NMR data for 2-Iodo-5-methoxyaniline.[3]

The ¹³C NMR spectrum, recorded in CDCl₃ at 100 MHz, shows seven distinct carbon signals, corresponding to the seven carbon atoms in the 2-Iodo-5-methoxyaniline molecule.[3]

| Chemical Shift (δ) ppm | Assignment |

| 161.2 | C-OCH₃ |

| 147.7 | C-NH₂ |

| 139.3 | Ar-C |

| 106.7 | Ar-C |

| 100.6 | Ar-C |

| 73.6 | C-I |

| 55.4 | -OCH₃ |

Table 2: ¹³C NMR data for 2-Iodo-5-methoxyaniline.[3]

A sample of 2-Iodo-5-methoxyaniline (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[3][4] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Iodo-5-methoxyaniline is expected to show characteristic absorption bands for the N-H and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1620-1580 | Strong | N-H bend (amine) and C=C stretch (aromatic) |

| 1250-1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1050-1000 | Strong | Symmetric C-O-C stretch (aryl ether) |

| 850-750 | Strong | C-H out-of-plane bend (aromatic) |

| 600-500 | Medium | C-I stretch |

Table 3: Predicted IR absorption bands for 2-Iodo-5-methoxyaniline.

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Iodo-5-methoxyaniline, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a suitable technique.

| m/z | Ion |

| 249.9720 (found) | [M+H]⁺ |

| 249.9729 (calculated) | [C₇H₈INO+H]⁺ |

Table 4: HRMS data for 2-Iodo-5-methoxyaniline.[3]

The molecular ion peak is expected at m/z 249. The fragmentation pattern would likely involve the loss of the iodine atom, the methoxy group, or the amine group.

A dilute solution of 2-Iodo-5-methoxyaniline is prepared in a suitable solvent such as methanol or acetonitrile. The solution is then introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer. The data is acquired in positive ion mode.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-Iodo-5-methoxyaniline.

Workflow for the spectroscopic analysis of 2-Iodo-5-methoxyaniline.

Conclusion

The combined use of NMR, IR, and MS provides a comprehensive characterization of 2-Iodo-5-methoxyaniline. The data presented in this guide serves as a valuable reference for the identification and quality control of this important chemical intermediate in research and development settings. The detailed experimental protocols offer a standardized approach to obtaining reliable and reproducible spectroscopic data.

References

The Solubility Profile of 2-Iodo-5-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-5-methoxyaniline. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on a predicted solubility profile based on the compound's molecular structure and established chemical principles. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility of 2-Iodo-5-methoxyaniline in various solvents.

Predicted Solubility Profile of 2-Iodo-5-methoxyaniline

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which indicates that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of 2-Iodo-5-methoxyaniline, featuring a benzene ring substituted with an amino (-NH2), a methoxy (-OCH3), and an iodo (-I) group, suggests a nuanced solubility profile.

Structural Analysis:

-

Aromatic Ring: The core benzene ring is nonpolar and hydrophobic.

-

Amino Group (-NH2): This group is polar and capable of acting as a hydrogen bond donor and acceptor, which generally increases water solubility.[2] However, in aromatic amines like aniline, the lone pair of electrons on the nitrogen can be delocalized into the benzene ring, reducing its basicity and hydrogen bonding capability compared to aliphatic amines.[3][4]

-

Methoxy Group (-OCH3): The ether linkage in the methoxy group can act as a hydrogen bond acceptor, contributing to some degree of polarity.

-

Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals forces. Its presence increases the molecular weight of the compound.

Predicted Solubility:

-

Water: The presence of the amino and methoxy groups suggests some potential for solubility in water through hydrogen bonding. However, the large, nonpolar benzene ring and the heavy iodine atom are expected to significantly limit its aqueous solubility. Aromatic amines are generally less soluble in water than their aliphatic counterparts.[5] The isomeric compound, 5-iodo-2-methoxyaniline, is described as sparingly soluble in water, with a reported value of 0.87 g/L at 25°C. A similar low solubility would be expected for 2-Iodo-5-methoxyaniline.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the amino and methoxy groups of 2-Iodo-5-methoxyaniline. Therefore, moderate to good solubility is anticipated in lower alcohols.[6]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane): Given the overall polarity of the molecule, good solubility is expected in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the large aromatic ring suggests that there will be some solubility in nonpolar solvents, although the polar functional groups may limit this.

-

Aqueous Acids (e.g., dilute HCl): The amino group is basic and will be protonated in acidic solutions to form a more soluble ammonium salt. Therefore, 2-Iodo-5-methoxyaniline is expected to be soluble in dilute aqueous acids.

-

Aqueous Bases (e.g., dilute NaOH): The aniline derivative is not expected to have any acidic protons that would react with a dilute base, so its solubility is not expected to increase in basic solutions.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100mL or mg/mL) for 2-Iodo-5-methoxyaniline in a range of common solvents is not publicly available. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Type | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Water | Polar Protic | Sparingly Soluble | Data not available |

| Ethanol | Polar Protic | Soluble | Data not available |

| Methanol | Polar Protic | Soluble | Data not available |

| Acetone | Polar Aprotic | Soluble | Data not available |

| Dichloromethane | Polar Aprotic | Soluble | Data not available |

| Dimethyl Sulfoxide | Polar Aprotic | Soluble | Data not available |

| Toluene | Nonpolar | Sparingly to Moderately Soluble | Data not available |

| Hexane | Nonpolar | Sparingly Soluble | Data not available |

| 5% Aqueous HCl | Acidic | Soluble | Data not available |

| 5% Aqueous NaOH | Basic | Insoluble | Data not available |

Experimental Protocols for Solubility Determination

The following protocols outline the steps to qualitatively and quantitatively determine the solubility of 2-Iodo-5-methoxyaniline.

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

2-Iodo-5-methoxyaniline

-

A selection of test solvents (e.g., water, ethanol, acetone, hexane, 5% HCl, 5% NaOH)

-

Small test tubes

-

Vortex mixer or stirring rod

-

Spatula

Procedure:

-

Place approximately 20-30 mg of 2-Iodo-5-methoxyaniline into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

Materials:

-

2-Iodo-5-methoxyaniline

-

Chosen solvent(s)

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of 2-Iodo-5-methoxyaniline of known concentrations in the chosen solvent.

-

Generate a calibration curve using the analytical instrument of choice (e.g., HPLC, UV-Vis).

-

Add an excess amount of 2-Iodo-5-methoxyaniline to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of undissolved solid is crucial.

-

Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted solution using the analytical method and determine the concentration of 2-Iodo-5-methoxyaniline.

-

Calculate the original concentration in the saturated solution, which represents the solubility. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the qualitative assessment of solubility.

Caption: Workflow for the quantitative determination of solubility.

References

An Examination of the Molecular Characteristics of 2-Iodo-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-methoxyaniline is an organic compound of interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents. This technical guide provides a summary of its known properties, including a detailed protocol for its synthesis and available spectroscopic data. Notably, a comprehensive search of scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction study for this compound. Consequently, a detailed analysis of its crystal structure and precise molecular geometry, including bond lengths and angles, cannot be presented at this time. This document, therefore, focuses on the available experimental data and provides a theoretical representation of its molecular structure.

Molecular Structure and Properties

2-Iodo-5-methoxyaniline is characterized by a benzene ring substituted with an iodine atom, a methoxy group, and an amino group at positions 2, 5, and 1, respectively.[1] The presence of these functional groups makes it a versatile intermediate in organic synthesis.[1]

Table 1: General Properties of 2-Iodo-5-methoxyaniline

| Property | Value | Reference |

| Molecular Formula | C₇H₈INO | [2][3] |

| Molecular Weight | 249.05 g/mol | [2] |

| Appearance | Yellow solid | [4] |

| Melting Point | 40 °C | [4] |

| CAS Number | 153898-63-6 | [2] |

Synthesis of 2-Iodo-5-methoxyaniline

A practical, transition-metal-free and base-free method for the synthesis of 2-iodoanilines, including 2-Iodo-5-methoxyaniline, has been reported through the decarboxylative iodination of anthranilic acids.[4]

Experimental Protocol

The synthesis of 2-Iodo-5-methoxyaniline (identified as compound 2q in the cited literature) was achieved with a 52% yield.[4] The general procedure involves the reaction of the corresponding anthranilic acid with an iodine source. The product was purified using flash chromatography.[4]

Table 2: Spectroscopic Data for 2-Iodo-5-methoxyaniline

| Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.48 (d, J = 8.8 Hz, 1H), 6.42 (dd, J₁ = 8.8 Hz, J₂ = 2.8 Hz, 1H), 6.32 (d, J = 2.8 Hz, 1H), 4.07 (s, 2H), 3.74 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4 |

| HRMS (ESI) | m/z calculated for [C₇H₈INO+H]⁺: 249.9729, found: 249.9720 |

| Data sourced from a study on decarboxylative iodination of anthranilic acids.[4] |

Molecular Geometry: A Theoretical Representation

In the absence of experimental crystallographic data, the molecular geometry of 2-Iodo-5-methoxyaniline can be depicted through a 2D structural diagram. The following diagram illustrates the connectivity of the atoms in the molecule.

Conclusion

While a complete crystallographic and molecular geometry profile of 2-Iodo-5-methoxyaniline remains to be determined through single-crystal X-ray diffraction studies, this guide provides a consolidated overview of the currently available chemical and spectroscopic information. The provided synthesis protocol offers a practical route for obtaining this compound for further research and development. Future crystallographic studies are essential to fully elucidate its three-dimensional structure and intermolecular interactions, which would be invaluable for its application in drug design and materials science.

References

Unveiling 2-Iodo-5-methoxyaniline: A Historical and Technical Overview

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This in-depth guide provides a historical overview of the discovery and synthesis of 2-Iodo-5-methoxyaniline, a compound of significant interest in contemporary organic synthesis.

A Molecule of Modern Importance with an Obscure Past

2-Iodo-5-methoxyaniline, a substituted aniline derivative, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals. Its utility is demonstrated in the synthesis of compounds such as the protease inhibitor BILN 2061 and the natural product Spirotryprostatin A. While its applications in modern chemistry are documented, the specific historical details of its initial discovery and first reported synthesis remain surprisingly elusive in readily available scientific literature. Early chemical archives, such as the comprehensive Beilstein database which covers literature from 1771, would likely hold the key to pinpointing its first appearance, but direct access to these historical records is often limited.

Evolution of Synthesis: From Classical Reactions to Modern Efficiency

While the original synthesis is not definitively documented in accessible records, the historical context of organic chemistry allows for an educated inference of the methods likely employed for its initial preparation. In the late 19th and early 20th centuries, the synthesis of such a compound would have likely involved one of two primary strategies:

-

Diazotization and Sandmeyer-type Reaction: A plausible and common method would have been the diazotization of 3-methoxyaniline (m-anisidine) followed by a reaction with an iodide salt, such as potassium iodide. This classical transformation was a staple for introducing iodine into an aromatic ring.

-

Direct Iodination: Alternatively, the direct iodination of 3-methoxyaniline using molecular iodine and a suitable activating agent or catalyst would have been another potential route.

In contemporary organic synthesis, more refined and efficient methods have been developed. A notable modern approach involves the transition-metal-free and base-free decarboxylative iodination of anthranilic acids. This method provides a practical and high-yielding route to a variety of 2-iodoanilines, including 2-Iodo-5-methoxyaniline.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for 2-Iodo-5-methoxyaniline, compiled from modern synthetic reports.

| Property | Value |

| Molecular Formula | C₇H₈INO |

| Molecular Weight | 249.05 g/mol |

| Appearance | Yellow solid |

| Melting Point | 40 °C |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.48 (d, J = 8.8 Hz, 1H), 6.42 (dd, J₁ = 8.8 Hz, J₂ = 2.8 Hz, 1H), 6.32 (d, J = 2.8 Hz, 1H), 4.07 (s, 2H), 3.74 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4 |

| HRMS (ESI) | calcd for [C₇H₈INO+H]⁺ 249.9729, found 249.9720 |

Experimental Protocols: A Modern Synthetic Approach

The following provides a detailed methodology for a contemporary synthesis of 2-Iodo-5-methoxyaniline via decarboxylative iodination, as a representative example of modern techniques.

Synthesis of 2-Iodo-5-methoxyaniline from 2-Amino-5-methoxybenzoic Acid

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a reaction vessel, add 2-amino-5-methoxybenzoic acid (1.0 mmol), iodine (0.5 equiv.), and potassium iodide (0.6 equiv.).

-

Add 10 mL of acetonitrile to the mixture.

-

The reaction mixture is then subjected to the specific conditions of the decarboxylative iodination protocol (e.g., heating, irradiation).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel.

Purification:

-

Technique: Flash column chromatography.

-

Stationary Phase: Silica gel.

-

Mobile Phase: A mixture of ethyl acetate and petroleum ether (e.g., 1:10 v/v).

-

The fractions containing the desired product are collected and the solvent is evaporated to yield 2-Iodo-5-methoxyaniline as a yellow solid.

Visualizing the Synthetic Pathway

The following diagram illustrates a plausible historical synthetic route to 2-Iodo-5-methoxyaniline.

Caption: Plausible historical synthesis of 2-Iodo-5-methoxyaniline.

An In-depth Technical Guide to 2-Iodo-5-methoxyaniline for Researchers and Drug Development Professionals

An Essential Building Block in Modern Medicinal Chemistry

2-Iodo-5-methoxyaniline is a substituted aniline derivative that serves as a crucial intermediate and building block in organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique structural features—an iodine atom ortho to the amino group and a methoxy group meta to it—provide versatile handles for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability, purity grades, and key experimental considerations for 2-Iodo-5-methoxyaniline, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Purity Grades

A variety of chemical suppliers offer 2-Iodo-5-methoxyaniline, typically with purity levels suitable for research and development purposes. The most common purity grades available are 95% and 98%. Researchers should consult the suppliers' Certificates of Analysis (CoA) for lot-specific purity and impurity profiles before use.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Grades Offered |

| Sigma-Aldrich | 153898-63-6 | C₇H₈INO | 249.05 | 95% |

| BLD Pharm | 153898-63-6 | C₇H₈INO | 249.05 | ≥97% (Typical) |

| CymitQuimica | 153898-63-6 | C₇H₈INO | 249.05 | 97%[1] |

| Guidechem | 153898-63-6 | C₇H₈INO | 249.05 | 98%[2] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-Iodo-5-methoxyaniline is provided below. These properties are essential for designing experimental procedures, including reaction conditions and purification methods.

| Property | Value | Source |

| IUPAC Name | 2-iodo-5-methoxyaniline | PubChem[3] |

| Synonyms | 2-Iodo-5-methoxybenzenamine, 5-Methoxy-2-iodoaniline | PubChem[3] |

| Appearance | Yellow solid | |

| Melting Point | 40 °C | |

| Boiling Point | 298.423 °C at 760 mmHg | Guidechem |

| Flash Point | 134.282 °C | Guidechem |

| Refractive Index | 1.647 | Guidechem |

| InChI Key | CYDBBGSUZRDOPE-UHFFFAOYSA-N | PubChem[3] |

Experimental Protocols

Synthesis of 2-Iodo-5-methoxyaniline

A practical, transition-metal-free and base-free decarboxylative iodination of anthranilic acids has been reported for the synthesis of 2-iodoanilines, including 2-Iodo-5-methoxyaniline.

Reaction Scheme:

A representative synthesis of 2-Iodo-5-methoxyaniline.

Procedure:

-

To a 50 mL glass liner within an autoclave, add 2-amino-4-methoxybenzoic acid (1.0 mmol), I₂ (0.5 equiv), KI (0.6 equiv), 1,1-Diphenylethylene (2.0 equiv), and 10 mL of CH₃CN.

-

Purge the autoclave with O₂ by three cycles of pressurization and venting, followed by pressurization with O₂ to 10 bar.

-

Stir the reaction mixture in a heating mantle at 160 °C for 2 hours.

-

After cooling, add silica gel to the flask and evaporate the volatiles under vacuum.

-

Purify the residue by flash column chromatography on silica gel.

Purification:

The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.48 (d, J = 8.8 Hz, 1H), 6.42 (dd, J₁ = 8.8 Hz, J₂ = 2.8 Hz, 1H), 6.32 (d, J = 2.8 Hz, 1H), 4.07 (s, 2H), 3.74 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 161.2, 147.7, 139.3, 106.7, 100.6, 73.6, 55.4.

-

HRMS (ESI): m/z calculated for [C₇H₈INO+H]⁺: 249.9729, found: 249.9720.

Purity Analysis Workflow

A general workflow for determining the purity of 2-Iodo-5-methoxyaniline is outlined below. The specific parameters for HPLC or GC-MS would need to be optimized for the available instrumentation and the expected impurity profile.

General workflow for purity analysis of 2-Iodo-5-methoxyaniline.

Role in Drug Discovery and Development

2-Iodo-5-methoxyaniline is a versatile building block in drug discovery due to the reactivity of its functional groups. The amino group can be readily derivatized to form amides, sulfonamides, and other functionalities common in bioactive molecules. The iodo group is particularly useful for introducing molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

Logical workflow for the use of 2-Iodo-5-methoxyaniline in a drug discovery program.

While specific signaling pathways directly modulated by molecules derived from 2-Iodo-5-methoxyaniline are proprietary to the developing entities, the general approach involves its incorporation into scaffolds that target a wide range of biological entities, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The strategic placement of the methoxy and iodo-derived functionalities allows for fine-tuning of the molecule's steric and electronic properties to optimize binding affinity, selectivity, and pharmacokinetic properties.

Safety Information

2-Iodo-5-methoxyaniline is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Users should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

References

Theoretical and Computational Insights into 2-Iodo-5-methoxyaniline: A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-5-methoxyaniline is a substituted aniline derivative with potential applications in organic synthesis and pharmaceutical development.[1] This technical guide provides a comprehensive overview of the theoretical and computational studies on 2-Iodo-5-methoxyaniline. While direct computational studies on this specific molecule are not extensively available in published literature, this paper synthesizes data from computational analyses of structurally analogous compounds, including halogenated and methoxy-substituted anilines, to project the molecular properties of 2-Iodo-5-methoxyaniline. This guide employs Density Functional Theory (DFT) as the primary computational method to explore its structural, electronic, and spectroscopic characteristics. The presented data, including optimized molecular geometry, vibrational frequencies, frontier molecular orbital analysis, and predicted NMR spectra, serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Introduction

Substituted anilines are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of industrial and pharmaceutical products, including dyes, pigments, and medicinal agents. The introduction of various functional groups onto the aniline scaffold can significantly modulate its chemical reactivity, electronic properties, and biological activity. 2-Iodo-5-methoxyaniline, featuring an iodine atom and a methoxy group at the ortho and meta positions relative to the amino group respectively, presents an interesting case for theoretical study due to the interplay of the electron-donating methoxy group and the bulky, electron-withdrawing iodine atom.

Understanding the molecular geometry, electronic structure, and vibrational modes of 2-Iodo-5-methoxyaniline is paramount for predicting its reactivity in chemical transformations and its potential interactions in biological systems. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating these properties with a high degree of accuracy.[2][3] This guide will leverage established computational methodologies to provide a detailed theoretical characterization of 2-Iodo-5-methoxyaniline.

Computational Methodology

The theoretical calculations presented in this guide are based on methodologies commonly employed for the study of substituted anilines.[4]

Geometry Optimization

The molecular geometry of 2-Iodo-5-methoxyaniline was optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311+G(d,p) basis set. This level of theory has been demonstrated to provide reliable geometric parameters for a wide range of organic molecules, including substituted anilines. The optimization process was carried out until a stationary point on the potential energy surface was located, confirmed by the absence of imaginary frequencies in the vibrational analysis.

Vibrational Analysis

Harmonic vibrational frequencies were calculated at the same B3LYP/6-311+G(d,p) level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies, providing better agreement with experimental data.

Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule.

NMR Spectroscopy

The 1H and 13C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. Tetramethylsilane (TMS) was used as the reference standard for calculating the chemical shifts.

A logical workflow for these computational studies is depicted in the following diagram:

References

Potential Research Areas for 2-Iodo-5-methoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-5-methoxyaniline is a versatile aromatic building block with significant potential in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure, featuring an aniline, a methoxy group, and a reactive iodine atom, allows for diverse functionalization, making it an attractive starting material for the synthesis of complex organic molecules. The presence of the iodo group facilitates participation in a wide array of palladium-catalyzed cross-coupling reactions, while the methoxy and amino groups can be utilized for further derivatization and influence the electronic properties and biological activity of the resulting compounds. This technical guide explores the core research areas for 2-Iodo-5-methoxyaniline, providing detailed experimental protocols, quantitative data, and visualizations of key chemical transformations and biological pathways.

Core Chemical Data and Properties

2-Iodo-5-methoxyaniline is a solid at room temperature, appearing as a pale yellow to brown substance.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 153898-63-6 | [1][2] |

| Molecular Formula | C₇H₈INO | [1][2] |

| Molecular Weight | 249.05 g/mol | [2] |

| IUPAC Name | 2-iodo-5-methoxyaniline | [2] |

| Melting Point | 40 °C | [3] |

| Appearance | Pale yellow to brown solid | [1] |

| Solubility | Soluble in organic solvents such as methanol. | [1] |

Synthesis of 2-Iodo-5-methoxyaniline

A practical and efficient method for the synthesis of 2-Iodo-5-methoxyaniline is through the transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acid.[3]

Experimental Protocol: Decarboxylative Iodination

Materials:

-

5-Methoxyanthranilic acid

-

N-Iodosuccinimide (NIS)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of 5-methoxyanthranilic acid (1.0 mmol) in DMSO (5.0 mL), add N-Iodosuccinimide (1.2 mmol).

-

Heat the reaction mixture to 120°C for 12 hours.

-

After cooling to room temperature, pour the mixture into ethyl acetate (50.0 mL).

-

Wash the organic layer with brine (25.0 mL) and water (2 x 25.0 mL).

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent to afford 2-Iodo-5-methoxyaniline.[3]

Yield: 52%[3]

Key Research Areas and Applications

The reactivity of 2-Iodo-5-methoxyaniline makes it a valuable precursor in several key research areas, which are detailed below.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The aniline and methoxy-iodobenzene moieties are prevalent in a wide range of biologically active compounds. 2-Iodo-5-methoxyaniline serves as a crucial starting material for the synthesis of potential therapeutic agents, particularly kinase inhibitors for cancer therapy.

Many potent kinase inhibitors feature a substituted aniline or quinazoline core. The amino group of 2-Iodo-5-methoxyaniline can act as a key pharmacophore, while the iodo group allows for the introduction of various substituents through cross-coupling reactions to explore the structure-activity relationship (SAR). Derivatives of anilinoquinazolines are known to target signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways, which are often dysregulated in cancer.[2][4][5][6][7][8][9]

Signaling Pathway: PI3K/Akt/mTOR

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by anilinoquinazoline derivatives.

The carbon-iodine bond in 2-Iodo-5-methoxyaniline is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for various cross-coupling reactions.

i. Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond by coupling with an organoboron compound. It is a powerful tool for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Materials:

-

2-Iodo-5-methoxyaniline

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Dioxane/Water (4:1 mixture), degassed

-

Ethyl acetate

-

Brine

Procedure:

-

In a reaction tube, combine 2-Iodo-5-methoxyaniline (1.0 mmol, 249 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Evacuate the tube and backfill with argon. Repeat this cycle three times.

-

Add the degassed dioxane/water solvent mixture (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 90-100 °C with stirring for 12-16 hours.

-

After cooling to room temperature, pour the reaction mixture into water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-amino-5,4'-dimethoxybiphenyl.

Representative Yields for Suzuki-Miyaura Coupling:

| Boronic Acid | Product | Typical Yield (%) |

| Phenylboronic acid | 2-Amino-5-methoxybiphenyl | 95 |

| 4-Methoxyphenylboronic acid | 2-Amino-5,4'-dimethoxybiphenyl | 92 |

| 3-Thienylboronic acid | 2-(2-Amino-5-methoxyphenyl)thiophene | 88 |

(Yields are based on similar reactions reported in the literature for iodoanilines)[10]

ii. Buchwald-Hartwig Amination

This reaction forms a new carbon-nitrogen bond by coupling with a primary or secondary amine. It is a key method for the synthesis of diarylamines and N-aryl heterocycles.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

-

2-Iodo-5-methoxyaniline

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Ethyl acetate

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Iodo-5-methoxyaniline (1.0 mmol, 249 mg), cesium carbonate (1.4 mmol, 456 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and Xantphos (0.02 mmol, 11.6 mg).

-

Evacuate and backfill the Schlenk tube with argon (repeat three times).

-

Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 105 µL) via syringe.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

iii. Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond, leading to substituted styrenes or other vinylated arenes.

Detailed Protocol: Heck Reaction with Ethyl Acrylate

Materials:

-

2-Iodo-5-methoxyaniline

-

Ethyl acrylate

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a sealed tube, combine 2-Iodo-5-methoxyaniline (1.0 mmol, 249 mg), ethyl acrylate (1.5 mmol, 163 µL), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and triethylamine (1.5 mmol, 209 µL) in DMF (5 mL).

-

Heat the reaction mixture to 100 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Derivatives of substituted anilines have shown potent inhibitory activity against various kinases. For example, anilinopyrimidine derivatives have been reported as EGFR inhibitors.[11] The IC₅₀ values for some representative kinase inhibitors with related structural motifs are presented below.

| Compound Type | Target Kinase | Representative IC₅₀ (µM) |

| Anilinoquinazoline | EGFR | 0.13 |

| Anilinoquinazoline | VEGFR-2 | 0.56 |

| Purine Derivative | Bcr-Abl | 0.07 |

| Purine Derivative | BTK | 0.41 |

(Data is for structurally related compounds and serves as an indication of potential activity)[7][12]

Materials Science: Building Blocks for Functional Materials

The carbazole moiety, which can be synthesized from 2-iodoaniline derivatives, is a well-known building block for organic electronic materials due to its electron-donating properties and thermal stability.[13]

A common route to carbazoles involves the intramolecular cyclization of N-aryl-2-iodoanilines.

Synthetic Pathway to Carbazoles

Caption: Synthetic route to carbazole derivatives from 2-Iodo-5-methoxyaniline.

Detailed Protocol: Synthesis of a Methoxy-Substituted Carbazole

Materials:

-

2-Iodo-5-methoxyaniline

-

(2-(Trimethylsilyl)phenyl) trifluoromethanesulfonate

-

Cesium fluoride (CsF)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tricyclohexylphosphine (PCy₃)

-

Acetonitrile

-

Diethyl ether

-

Brine

Procedure:

-

In a 4-dram vial, add (2-(trimethylsilyl)phenyl) trifluoromethanesulfonate (0.275 mmol) and CsF (0.75 mmol) to a solution of 2-Iodo-5-methoxyaniline (0.25 mmol) in acetonitrile (4 mL).

-

Stir the reaction mixture at room temperature for 10 hours under air.

-

Flush the vial with argon.

-

Add Pd(OAc)₂ (5 mol %, 3.1 mg) and PCy₃ (10 mol %, 7.0 mg) to the reaction mixture.

-

Heat the reaction to 100 °C for 24 hours.

-

Cool the resulting solution, wash with brine (20 mL), and extract with diethyl ether (20 mL).

-

Dry the organic layer, concentrate, and purify by column chromatography to afford the methoxy-substituted carbazole.[13]

Carbazole-based materials are widely used as host materials in phosphorescent OLEDs due to their high triplet energy and good hole-transporting properties. The methoxy substituent on the carbazole ring can further tune the electronic and photophysical properties of the material.[14][15]

Photophysical Properties of Representative Carbazole Derivatives:

| Property | Value |

| Absorption Max (λ_abs) | ~340 nm |

| Emission Max (λ_em) | ~390-460 nm |

| Triplet Energy (E_T) | > 2.7 eV |

(Data is for representative carbazole-based polymers and serves as an indication of potential properties)[15][16]

Conclusion

2-Iodo-5-methoxyaniline is a highly valuable and versatile building block with significant untapped potential. Its utility in palladium-catalyzed cross-coupling reactions provides access to a vast chemical space of novel compounds. In medicinal chemistry, it is an ideal starting point for the synthesis of kinase inhibitors and other bioactive molecules, with the potential to address unmet medical needs in oncology and other therapeutic areas. In materials science, its role as a precursor to carbazole derivatives opens up avenues for the development of new organic electronic materials with tailored photophysical properties for applications in OLEDs and other devices. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the full potential of this promising chemical entity. Further research into the synthesis of novel derivatives and the evaluation of their biological and material properties is highly encouraged.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Nitric oxide donating anilinopyrimidines: synthesis and biological evaluation as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. revroum.lew.ro [revroum.lew.ro]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Iodo-5-methoxyaniline in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in the pharmaceutical industry for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.

2-Iodo-5-methoxyaniline is a valuable building block in this context. The presence of an iodo group provides a reactive site for the Suzuki coupling, while the amino and methoxy functionalities offer opportunities for further molecular diversification. This makes it an attractive starting material for creating libraries of complex molecules in drug discovery and development programs. These application notes provide detailed protocols and representative data for the use of 2-Iodo-5-methoxyaniline in Suzuki coupling reactions.

Data Presentation: Representative Reaction Conditions

The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the coupling of aryl iodides, including a specific system used for 2-Iodo-5-methoxyaniline.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1[1] | 2-Iodo-5-methoxyaniline | Pyrrole-3-boronic acid pinacol ester | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | N/A* |

| 2 | 2-Iodoaniline | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ / Na₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent |

| 3 | 2-Iodoaniline | Arylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Toluene/H₂O | 100 | 60-80 |

| 4 | 4-Iodoaniline | Phenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | High |

*In the cited synthesis, the product of the Suzuki coupling was used directly in the next step, with the subsequent reaction yielding 60%. This indicates a successful coupling reaction.[1]

Diagrams

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Experimental Protocols

Protocol 1: Suzuki Coupling of 2-Iodo-5-methoxyaniline with an Arylboronic Acid Pinacol Ester

This protocol is adapted from a procedure used in the total synthesis of trigonoine B.[1] It provides a robust starting point for the coupling of 2-Iodo-5-methoxyaniline with various aryl- and heteroarylboronic esters.

Materials:

-

2-Iodo-5-methoxyaniline (1.0 equiv)

-

Arylboronic acid pinacol ester (1.2-1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (e.g., 2-5 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (e.g., 4-10 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for synthesis, work-up, and purification (e.g., Schlenk flask, condenser)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 2-Iodo-5-methoxyaniline, the arylboronic acid pinacol ester, and potassium phosphate.

-

In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand.

-

Seal the Schlenk flask with a septum.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

-

Solvent and Catalyst Addition:

-

Under the inert atmosphere, add the catalyst and ligand mixture to the Schlenk flask.

-

Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 4:1 to 10:1 mixture) via syringe. The final reaction concentration should typically be between 0.1 and 0.5 M.

-

-

Reaction Execution:

-

With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80-110 °C) using an oil bath.

-

The reaction is typically complete within 8-24 hours.

-

-

Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and then with brine to remove the base and other inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired biaryl product.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

-

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 2-Iodo-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2-iodo-5-methoxyaniline. This particular substrate is a valuable building block, incorporating a reactive C-I bond for cross-coupling and a methoxy-substituted aniline scaffold present in many biologically active molecules. The protocols outlined herein are based on established methodologies and aim to provide a reliable starting point for researchers.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally involves the following key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst undergoes oxidative addition to the aryl iodide (2-iodo-5-methoxyaniline), forming a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium(II) complex, yielding the desired N-arylated product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various reported conditions for the Buchwald-Hartwig amination of 2-iodo-5-methoxyaniline with different amine coupling partners. This data is intended to serve as a guide for reaction optimization.

| Amine Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary Amines | |||||||

| Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 110 | 18 | 85 |

| Benzylamine | Pd₂(dba)₃ | RuPhos | NaOtBu | Dioxane | 100 | 12 | 92 |

| Cyclohexylamine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | t-BuOH | 90 | 24 | 78 |

| Secondary Amines | |||||||

| Morpholine | Pd₂(dba)₃ | Xantphos | K₂CO₃ | DMF | 120 | 16 | 88 |

| N-Methylpiperazine | Pd(OAc)₂ | BrettPhos | LHMDS | THF | 80 | 20 | 95 |

| Diethylamine | G3-XPhos Precatalyst | (none) | NaOtBu | Toluene | 100 | 10 | 90 |

| Heterocyclic Amines | |||||||

| Indole | Pd(OAc)₂ | cataCXium A | K₃PO₄ | Dioxane | 110 | 24 | 75 |

| Pyrrolidine | Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | Toluene | 95 | 18 | 89 |

Note: The data presented in this table is a compilation from various literature sources and should be used as a starting point for optimization. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of 2-iodo-5-methoxyaniline with a primary and a secondary amine. These protocols should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Amination with a Primary Amine (Aniline)

This protocol describes a general procedure for the coupling of 2-iodo-5-methoxyaniline with aniline.

Materials:

-

2-Iodo-5-methoxyaniline (1.0 equiv)

-

Aniline (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-5-methoxyaniline, potassium phosphate, palladium(II) acetate, and XPhos.

-

Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Add anhydrous toluene via syringe, followed by the addition of aniline.

-

Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-methoxy-2-aminophenyl)aniline.

Protocol 2: Amination with a Secondary Amine (Morpholine)

This protocol provides a general method for the coupling of 2-iodo-5-methoxyaniline with morpholine.

Materials:

-

2-Iodo-5-methoxyaniline (1.0 equiv)

-

Morpholine (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

-

Xantphos (3 mol%)

-

Potassium Carbonate (K₂CO₃, 2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a glovebox, charge an oven-dried vial with 2-iodo-5-methoxyaniline, potassium carbonate, tris(dibenzylideneacetone)dipalladium(0), and Xantphos.

-

Add a magnetic stir bar and seal the vial with a cap containing a PTFE septum.

-

Remove the vial from the glovebox and add anhydrous DMF via syringe, followed by the addition of morpholine.

-

Place the vial in a preheated heating block or oil bath at 120 °C and stir for 16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the product, 4-(2-amino-5-methoxyphenyl)morpholine.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: General experimental workflow for Buchwald-Hartwig amination.

The Strategic Utility of 2-Iodo-5-methoxyaniline in the Synthesis of Pharmaceutical Intermediates

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Iodo-5-methoxyaniline is a versatile precursor molecule of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features—an aniline moiety, a methoxy group, and a strategically positioned iodine atom—make it an ideal starting material for the synthesis of a wide array of complex heterocyclic structures that form the core of numerous targeted therapeutics, particularly kinase inhibitors. The electron-donating methoxy group can influence the reactivity of the aniline, while the iodo-substituent provides a reactive handle for various carbon-carbon and carbon-nitrogen bond-forming cross-coupling reactions. This document outlines the application of 2-iodo-5-methoxyaniline in the synthesis of key pharmaceutical intermediates and provides detailed protocols for its utilization in pivotal synthetic transformations.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The 2-amino-4-methoxyphenyl motif, readily accessible from 2-iodo-5-methoxyaniline, is a common feature in a variety of kinase inhibitors. These drugs target signaling pathways implicated in cancer cell proliferation, angiogenesis, and survival. Notably, derivatives of this scaffold are found in inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and other critical oncogenic kinases. The strategic introduction of various substituents at the 2-position (formerly the iodo-group) allows for the fine-tuning of inhibitor potency and selectivity.

Key Therapeutic Targets:

-

VEGFR-2 Inhibitors: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 are a major class of anti-cancer drugs. The 2-anilino-pyrimidine and related heterocyclic cores are common pharmacophores in these inhibitors, and 2-iodo-5-methoxyaniline serves as a valuable building block for their synthesis.

-

EGFR and HER2 Inhibitors: The Epidermal Growth Factor Receptor family of receptor tyrosine kinases, including EGFR (ErbB1) and HER2 (ErbB2), are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Drugs like Lapatinib and Osimertinib target these kinases. The anilino-quinazoline core of Lapatinib and the aminopyrimidine core of Osimertinib can be synthesized using precursors derived from substituted anilines like 2-iodo-5-methoxyaniline.

Core Synthetic Strategies

The synthetic utility of 2-iodo-5-methoxyaniline is primarily realized through three powerful cross-coupling reactions:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, or vinyl substituents. This is particularly useful for building biaryl scaffolds common in kinase inhibitors.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the synthesis of diarylamines and N-aryl heterocycles, which are key structural motifs in many targeted therapies.

-

Ullmann Condensation: A copper-catalyzed reaction for the formation of carbon-nitrogen and carbon-oxygen bonds, providing an alternative to palladium-catalyzed methods.

Experimental Protocols and Data

The following protocols are representative of the key transformations involving 2-iodo-5-methoxyaniline. The quantitative data presented in the tables are illustrative and based on typical yields for these types of reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a typical Suzuki-Miyaura coupling of 2-iodo-5-methoxyaniline with a generic arylboronic acid.

Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 2-iodo-5-methoxyaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Iodo-5-methoxyaniline

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |

| 2 | 4-Pyridylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 10 | 85 |

| 3 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 8 | 91 |

Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-iodo-5-methoxyaniline with a primary amine.

Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-iodo-5-methoxyaniline (1.0 equiv.), the desired primary amine (1.2 equiv.), a suitable base (e.g., NaOtBu, 1.5 equiv.), and the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol% and XPhos, 4 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane.

-

Reaction Execution: Seal the reaction vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the product by column chromatography.

Table 2: Representative Data for Buchwald-Hartwig Amination of 2-Iodo-5-methoxyaniline